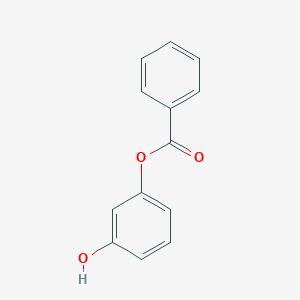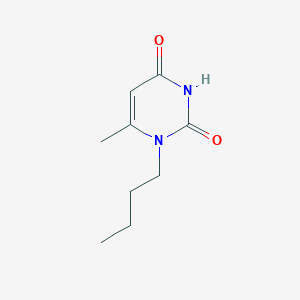
1-Butyl-6-methyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-6-methyluracil (BMU) is a synthetic molecule that belongs to the class of imidazoline derivatives. It was first synthesized in the 1970s as a potential antihypertensive drug, but later studies revealed its immunomodulatory and anti-inflammatory properties. BMU has been extensively studied for its therapeutic potential in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of 1-Butyl-6-methyluracil is not fully understood. However, studies have shown that 1-Butyl-6-methyluracil modulates the immune system by regulating the production of cytokines and chemokines. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the production of anti-inflammatory cytokines such as IL-10. 1-Butyl-6-methyluracil has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemische Und Physiologische Effekte
1-Butyl-6-methyluracil has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. Moreover, 1-Butyl-6-methyluracil has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative diseases. 1-Butyl-6-methyluracil has also been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that play a key role in the regulation of inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
1-Butyl-6-methyluracil has several advantages for lab experiments. It is a synthetic compound, which means that its purity and concentration can be easily controlled. Moreover, 1-Butyl-6-methyluracil has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also some limitations to the use of 1-Butyl-6-methyluracil in lab experiments. For example, 1-Butyl-6-methyluracil is not water-soluble, which can make it difficult to use in certain experiments. Moreover, 1-Butyl-6-methyluracil has not been extensively studied in vivo, which means that its potential side effects and toxicity are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 1-Butyl-6-methyluracil. One potential direction is the development of 1-Butyl-6-methyluracil-based therapies for the treatment of autoimmune disorders, cancer, and neurodegenerative diseases. Another potential direction is the study of the mechanisms of action of 1-Butyl-6-methyluracil, which could lead to the identification of new targets for drug development. Moreover, the study of the pharmacokinetics and toxicity of 1-Butyl-6-methyluracil in vivo could provide valuable information for the development of safe and effective 1-Butyl-6-methyluracil-based therapies.
Synthesemethoden
1-Butyl-6-methyluracil can be synthesized by the reaction of 6-methyluracil with butylamine in the presence of a catalyst. The reaction results in the formation of 1-Butyl-6-methyluracil as a white crystalline powder. The purity of the compound can be improved by recrystallization and chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-Butyl-6-methyluracil has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have immunomodulatory and anti-inflammatory properties, which make it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and psoriasis. 1-Butyl-6-methyluracil has also been studied for its anticancer properties, and it has been shown to inhibit the growth of various cancer cell lines. Moreover, 1-Butyl-6-methyluracil has been shown to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Eigenschaften
CAS-Nummer |
1010-89-5 |
|---|---|
Produktname |
1-Butyl-6-methyluracil |
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-butyl-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-5-11-7(2)6-8(12)10-9(11)13/h6H,3-5H2,1-2H3,(H,10,12,13) |
InChI-Schlüssel |
CRNGLUFAMPVZSO-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=CC(=O)NC1=O)C |
Kanonische SMILES |
CCCCN1C(=CC(=O)NC1=O)C |
Synonyme |
1-Butyl-6-methyluracil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



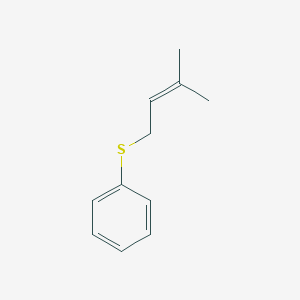
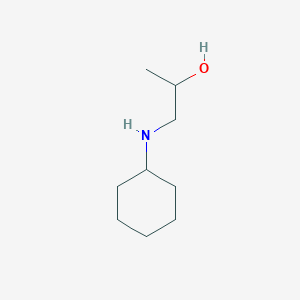
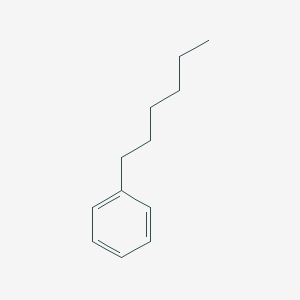
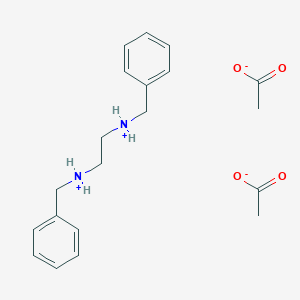
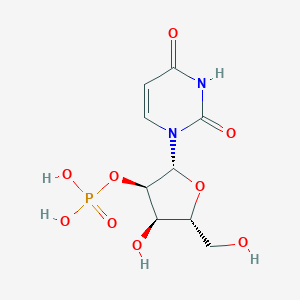
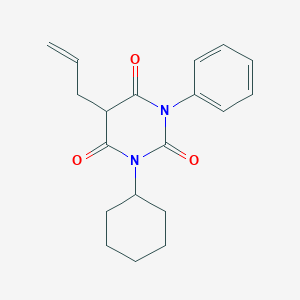
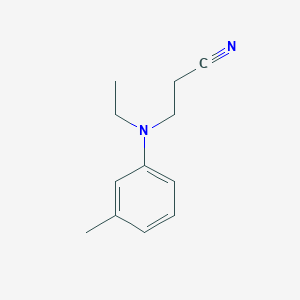
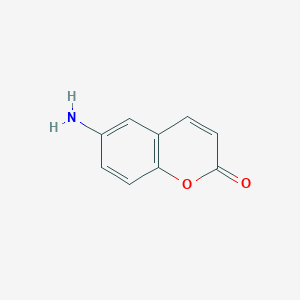
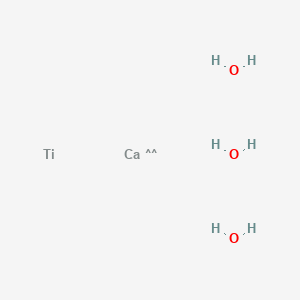
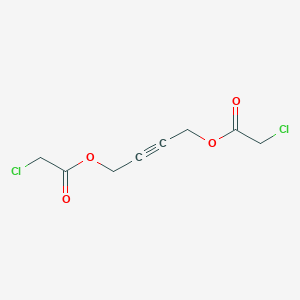
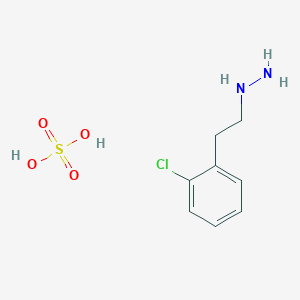
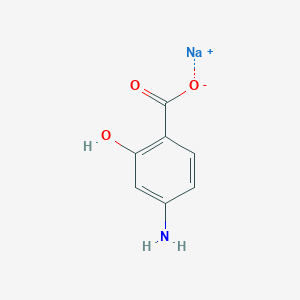
![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)
